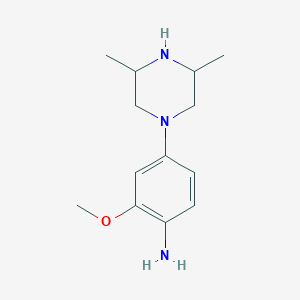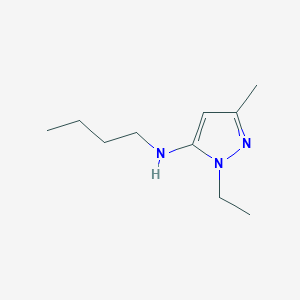![molecular formula C9H5ClN4OS B11733864 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine: is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an amino group at the 7th position, a chlorine atom at the 5th position, and a furan ring at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine typically involves the following steps :
Formation of the Thiazole Ring: The synthesis begins with the reaction of 2-aminothiophenol with an appropriate arylacetyl chloride under high-temperature conditions to form the thiazole ring.
Cyclization: The intermediate product undergoes cyclization with formamide or formic acid to form the thiazolo[5,4-d]pyrimidine core.
Chlorination: The resulting compound is then chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation to introduce the chlorine atom at the 5th position.
Amination: Finally, the compound is treated with aqueous ammonia solution to introduce the amino group at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis and high-throughput screening techniques are common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the amino group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Cyclization often requires the use of strong acids or bases and elevated temperatures.
Major Products
Substituted Derivatives: Substitution reactions yield various substituted derivatives with different functional groups.
Oxidized and Reduced Products: Oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Cyclized Products: Cyclization reactions result in the formation of more complex heterocyclic compounds.
Scientific Research Applications
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Biological Research: It is used in studies investigating the biological activity of thiazolo[5,4-d]pyrimidine derivatives, particularly their anti-inflammatory and antimicrobial properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine involves its interaction with adenosine receptors. The compound acts as an antagonist at the adenosine A1 and A2A receptors, inhibiting their activity. This interaction modulates various physiological processes, including neurotransmission, cardiovascular function, and immune response . The molecular targets include the G protein-coupled receptors, which are involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine: This compound has a similar structure but with a fluorobenzyl group instead of a chlorine atom.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole-pyrimidine core but with different substituents.
Uniqueness
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to act as an adenosine receptor antagonist makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C9H5ClN4OS |
|---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H5ClN4OS/c10-9-13-6(11)5-8(14-9)16-7(12-5)4-2-1-3-15-4/h1-3H,(H2,11,13,14) |
InChI Key |
BCWPMZYQGNHNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N=C(N=C3S2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11733799.png)

![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
